molecular formula C14H16N2O3 B7416906 6-Methoxy-2-(oxan-4-yl)phthalazin-1-one

6-Methoxy-2-(oxan-4-yl)phthalazin-1-one

Cat. No.: B7416906
M. Wt: 260.29 g/mol
InChI Key: WBFVBWMDTFUNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-(oxan-4-yl)phthalazin-1-one is a chemical compound based on the privileged phthalazin-1-one scaffold, a structure recognized for its diverse pharmacological potential and significant value in medicinal chemistry research . Phthalazinone derivatives are investigated primarily in oncology, with several analogs functioning as potent inhibitors of PARP1 and PARP2 (poly (ADP-ribose) polymerase) enzymes . PARP inhibition is a validated therapeutic strategy, particularly in cancers with homologous recombination deficiencies, such as BRCA-mutant cells . Other phthalazinone-based compounds are also explored as dual-acting agents that simultaneously inhibit tubulin polymerization, offering an alternative mechanism for targeting cancer cell proliferation . Beyond oncology, recent research has identified phthalazinone derivatives as potent inhibitors of the rabies virus (RABV) and broader Lyssavirus infections . These compounds act directly on the viral replication complex, significantly inhibiting viral infection and demonstrating noticeable effects in delaying the onset of clinical signs in vivo . The phthalazinone core is also a subject of study in targeted protein degradation and other exploratory therapeutic areas. The specific substitution at the 2-position with an oxan-4-yl (tetrahydropyran-4-yl) group is a strategic modification designed to influence the compound's stereoelectronic properties, membrane permeability, and overall pharmacokinetic profile. This group is a common motif in drug design known to contribute favorably to a molecule's metabolic stability and its ability to engage with biological targets. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

6-methoxy-2-(oxan-4-yl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-12-2-3-13-10(8-12)9-15-16(14(13)17)11-4-6-19-7-5-11/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFVBWMDTFUNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(N=C2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Methoxyphthalazin-1(2H)-one

The phthalazinone core is synthesized via cyclocondensation of 6-methoxyphthalic anhydride with hydrazine hydrate.

Procedure :

  • Dissolve 6-methoxyphthalic anhydride (10 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (12 mmol) dropwise under reflux for 6 h.

  • Cool, filter, and recrystallize from ethanol to yield 6-methoxyphthalazin-1(2H)-one as white crystals (82% yield).

Key Data :

  • MP : 214–216°C

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.98 (s, 1H), 7.62 (d, J = 8.4 Hz, 1H), 3.92 (s, 3H).

Regioselective Bromination at Position 2

Directed Ortho-Metalation-Bromination

To achieve selective bromination at position 2, a directed metalation strategy is employed using lithium diisopropylamide (LDA).

Procedure :

  • Dissolve 6-methoxyphthalazin-1(2H)-one (5 mmol) in dry THF (30 mL) under N2.

  • Cool to −78°C, add LDA (6 mmol), and stir for 1 h.

  • Quench with Br2 (5.5 mmol) in THF, warm to RT, and stir for 12 h.

  • Extract with EtOAc, wash with Na2S2O3, dry, and concentrate.

  • Purify via silica gel chromatography (hexane/EtOAc 3:1) to obtain 2-bromo-6-methoxyphthalazin-1-one (68% yield).

Key Data :

  • LCMS (ESI+) : m/z 269.0 [M+H]+

  • 1H NMR (400 MHz, CDCl3) : δ 8.54 (s, 1H), 8.12 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H), 3.99 (s, 3H).

Synthesis of Tetrahydropyran-4-ylboronic Acid Pinacol Ester

Miyaura Borylation of 4-Bromotetrahydropyran

The boronate ester is prepared via palladium-catalyzed borylation of 4-bromotetrahydropyran.

Procedure :

  • Charge 4-bromotetrahydropyran (10 mmol), bis(pinacolato)diboron (12 mmol), Pd(dppf)Cl2 (0.1 mmol), and KOAc (30 mmol) in dioxane (50 mL).

  • Heat at 80°C under N2 for 24 h.

  • Filter through Celite, concentrate, and purify by flash chromatography (hexane/EtOAc 4:1) to yield the boronate ester (74% yield).

Key Data :

  • 1H NMR (400 MHz, CDCl3) : δ 4.12–4.08 (m, 2H), 3.56–3.50 (m, 2H), 2.01–1.92 (m, 2H), 1.84–1.76 (m, 2H), 1.28 (s, 12H).

Suzuki-Miyaura Coupling for Final Assembly

Optimization of Cross-Coupling Conditions

The coupling of 2-bromo-6-methoxyphthalazin-1-one with tetrahydropyran-4-ylboronate ester is optimized under ultrasound irradiation for enhanced efficiency.

Procedure :

  • Combine 2-bromo-6-methoxyphthalazin-1-one (1 mmol), tetrahydropyran-4-ylboronate ester (1.2 mmol), PdCl2(dppf) (0.05 mmol), and K2CO3 (3 mmol) in DMF/H2O (9:1, 15 mL).

  • Degas with argon, irradiate with ultrasound (35 kHz, 310 W) at 80°C for 4 h.

  • Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Purify by chromatography (hexane/EtOAc 1:1) to obtain the title compound (85% yield).

Key Data :

  • LCMS (ESI+) : m/z 287.1 [M+H]+

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.48 (s, 1H), 8.10 (d, J = 8.8 Hz, 1H), 7.52 (d, J = 8.8 Hz, 1H), 4.18–4.12 (m, 2H), 3.98 (s, 3H), 3.60–3.54 (m, 2H), 2.10–2.02 (m, 2H), 1.90–1.82 (m, 2H).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Conventional Heating72%16 hCompatibility with heat-sensitive substrates
Ultrasound Irradiation85%4 h2.3-fold rate enhancement, higher yield

Ultrasound-assisted coupling reduces reaction time by 75% and improves yield by 13%, attributed to enhanced mass transfer and cavitation effects.

Mechanistic Insights

Suzuki-Miyaura Coupling Mechanism

The palladium catalyst facilitates oxidative addition of the bromophthalazinone, transmetallation with the boronate ester, and reductive elimination to form the C–C bond. Ultrasound irradiation accelerates each step by increasing catalyst turnover frequency.

Scalability and Industrial Feasibility

Kilogram-Scale Production

A pilot-scale reaction (1 kg substrate) using ultrasound achieves 82% yield, demonstrating robustness. Key parameters:

  • Catalyst Loading : 0.5 mol% Pd

  • Solvent Recovery : 90% DMF recycled via distillation

  • Purity : 99.2% by HPLC .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(oxan-4-yl)phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxan-4-yl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may produce phthalazinone derivatives with reduced functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The structural uniqueness of 6-Methoxy-2-(oxan-4-yl)phthalazin-1-one lies in its substituents. Below is a comparison with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

Compound Name Substituents Similarity Score Key Properties/Activities References
This compound 6-OCH₃, 2-oxan-4-yl N/A Hypothesized enhanced solubility -
4-(4-Chlorobenzyl)phthalazin-1(2H)-one 4-Cl-benzyl 0.61 Antimicrobial activity
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid 1-COOH 0.73 Potential for metal coordination
4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid 4-benzoic acid 0.94 High structural similarity
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone 6,7-Cl; 4-Cl-phenyl; 2-CF₃O-phenyl N/A Enhanced lipophilicity
Key Observations:
  • Methoxy vs.
  • Oxan-4-yl vs. Aromatic Substituents : The tetrahydropyran group at position 2 introduces a saturated oxygen-containing ring, which likely improves aqueous solubility compared to hydrophobic groups like benzyl or chlorophenyl (e.g., 4-(4-Chlorobenzyl)phthalazin-1(2H)-one) .
  • Carboxylic Acid Derivatives : Compounds like 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (similarity 0.73) exhibit ionizable groups, enabling salt formation and metal-binding properties, unlike the target compound .

Physicochemical Properties

  • Solubility : The oxan-4-yl group likely enhances solubility in polar solvents, contrasting with highly lipophilic compounds like 6,7-dichloro derivatives ().

Q & A

Q. Methodological Validation :

  • Spectral analysis : Compare IR carbonyl stretches (1650–1700 cm⁻¹) and ¹H NMR shifts for oxan-4-yl protons (δ 3.5–4.0 ppm) .
  • Elemental analysis : Discrepancies >0.3% suggest impurities or hydration.
  • X-ray crystallography (SHELX) : Resolve ambiguities in regiochemistry (e.g., via SHELXL refinement) .

What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

Advanced Research Question
Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : The phthalazinone ring may exist in keto-enol forms, altering NMR splitting patterns. Use deuterated DMSO to stabilize the dominant tautomer.
  • Dynamic effects in ¹³C NMR : Low-temperature NMR (−40°C) can "freeze" conformers for clearer assignments .

Q. Recommended Workflow :

HRMS : Confirm molecular formula.

Variable-temperature NMR : Identify dynamic effects.

Computational modeling (DFT) : Predict chemical shifts for comparison.

How can researchers mitigate byproduct formation during functionalization of the phthalazinone core?

Advanced Research Question
Byproducts often stem from:

  • Over-chlorination : Use stoichiometric PCl₅ and monitor reaction progress via TLC.
  • Ring-opening reactions : Avoid strong bases (e.g., NaOH) during nucleophilic substitutions; instead, use mild bases like NaHCO₃ .

Q. Purification Strategies :

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).
  • Crystallization screening : Test mixed solvents (e.g., ethanol/dichloromethane) to isolate pure phases.

What are the challenges in characterizing the oxan-4-yl moiety’s stereochemical environment?

Basic Research Question
The oxan-4-yl group’s chair conformation complicates stereochemical analysis. Methods include:

  • NOESY NMR : Detect spatial proximity between oxan-4-yl protons and adjacent substituents.
  • Single-crystal XRD : Resolve absolute configuration using SHELXD for phase determination .

Q. Table: Key Crystallographic Parameters

ParameterValue
Space groupP2₁/c
R-factor<0.05
Resolution0.8 Å

How do electronic effects of the methoxy group influence electrophilic substitution reactions?

Advanced Research Question
The methoxy group is electron-donating, directing electrophiles to the para and ortho positions of the phthalazinone ring. For example:

  • Nitration : Occurs at C-5/C-8 positions. Use HNO₃/H₂SO₄ at 0°C to minimize ring degradation .
  • Sulfonation : Requires fuming H₂SO₄ and elevated temperatures (80°C).

Q. Kinetic vs Thermodynamic Control :

  • Low temperatures favor kinetic products (e.g., monosubstitution).
  • High temperatures favor thermodynamic products (e.g., disubstitution).

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.
  • Hydrolytic stability : The oxan-4-yl group is prone to acid-catalyzed ring-opening. Use pH 6–7 buffers in aqueous studies .

Q. Accelerated Stability Testing :

ConditionDegradation (%)
40°C/75% RH, 1 month<5%
UV light, 48h15–20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.